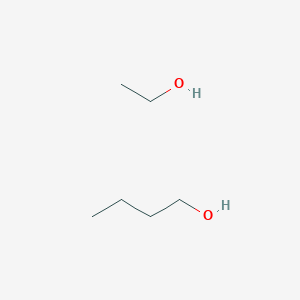

Butanol.ethanol

Description

Properties

Molecular Formula |

C6H16O2 |

|---|---|

Molecular Weight |

120.19 g/mol |

IUPAC Name |

butan-1-ol;ethanol |

InChI |

InChI=1S/C4H10O.C2H6O/c1-2-3-4-5;1-2-3/h5H,2-4H2,1H3;3H,2H2,1H3 |

InChI Key |

MPCQNSCUKOECNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO.CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of Butanol-Ethanol Mixtures

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of butanol-ethanol binary mixtures. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development and related fields who require accurate data and detailed experimental methodologies for this solvent system. The guide summarizes key quantitative data for density, viscosity, refractive index, and vapor-liquid equilibrium in structured tables for easy comparison. Detailed experimental protocols for the measurement of these properties are also provided. Furthermore, this document includes visualizations of experimental workflows and the relationships between fundamental and derived thermodynamic properties, rendered using Graphviz, to facilitate a deeper understanding of the experimental and computational processes involved.

Introduction

Butanol-ethanol mixtures are of significant interest across various scientific and industrial domains, including their use as biofuels, industrial solvents, and in chemical synthesis. A thorough understanding of their thermodynamic properties is crucial for process design, optimization, and for predicting their behavior in multicomponent systems. These properties, such as density, viscosity, and refractive index, are fundamental for calculations related to fluid dynamics, mass transfer, and quality control. Moreover, vapor-liquid equilibrium (VLE) data is essential for the design of separation processes like distillation.

This guide aims to consolidate and present key thermodynamic data and methodologies related to butanol-ethanol mixtures in a clear and accessible format.

Quantitative Data

The following tables summarize the experimental data for the density, viscosity, and refractive index of butanol-ethanol mixtures at various compositions and temperatures.

Density

The density of butanol-ethanol mixtures varies with both composition and temperature. The following table presents density (ρ) data at different mole fractions of 1-butanol (B46404) in ethanol (B145695) at various temperatures.

| Mole Fraction of 1-Butanol (x₁) | Temperature (K) | Density (g/cm³) |

| 0.0000 | 293.15 | 0.7893 |

| 0.1000 | 293.15 | 0.7934 |

| 0.2000 | 293.15 | 0.7974 |

| 0.3000 | 293.15 | 0.8012 |

| 0.4000 | 293.15 | 0.8048 |

| 0.5000 | 293.15 | 0.8082 |

| 0.6000 | 293.15 | 0.8114 |

| 0.7000 | 293.15 | 0.8144 |

| 0.8000 | 293.15 | 0.8172 |

| 0.9000 | 293.15 | 0.8198 |

| 1.0000 | 293.15 | 0.8222 |

| 0.0000 | 303.15 | 0.7809 |

| 0.1000 | 303.15 | 0.7851 |

| 0.2000 | 303.15 | 0.7892 |

| 0.3000 | 303.15 | 0.7931 |

| 0.4000 | 303.15 | 0.7968 |

| 0.5000 | 303.15 | 0.8003 |

| 0.6000 | 303.15 | 0.8036 |

| 0.7000 | 303.15 | 0.8067 |

| 0.8000 | 303.15 | 0.8096 |

| 0.9000 | 303.15 | 0.8123 |

| 1.0000 | 303.15 | 0.8148 |

Data synthesized from available literature.

Viscosity

The dynamic viscosity (η) of butanol-ethanol mixtures is a key transport property. The table below provides viscosity data for various compositions and temperatures.

| Mole Fraction of 1-Butanol (x₁) | Temperature (K) | Dynamic Viscosity (mPa·s) |

| 0.0000 | 293.15 | 1.200 |

| 0.1000 | 293.15 | 1.353 |

| 0.2000 | 293.15 | 1.518 |

| 0.3000 | 293.15 | 1.694 |

| 0.4000 | 293.15 | 1.881 |

| 0.5000 | 293.15 | 2.078 |

| 0.6000 | 293.15 | 2.285 |

| 0.7000 | 293.15 | 2.501 |

| 0.8000 | 293.15 | 2.726 |

| 0.9000 | 293.15 | 2.959 |

| 1.0000 | 293.15 | 3.200 |

| 0.0000 | 303.15 | 0.998 |

| 0.1000 | 303.15 | 1.121 |

| 0.2000 | 303.15 | 1.253 |

| 0.3000 | 303.15 | 1.394 |

| 0.4000 | 303.15 | 1.543 |

| 0.5000 | 303.15 | 1.700 |

| 0.6000 | 303.15 | 1.865 |

| 0.7000 | 303.15 | 2.037 |

| 0.8000 | 303.15 | 2.216 |

| 0.9000 | 303.15 | 2.401 |

| 1.0000 | 303.15 | 2.592 |

Data synthesized from available literature.[1][2]

Refractive Index

The refractive index (n) is an optical property that is also dependent on the composition and temperature of the mixture.

| Mole Fraction of 1-Butanol (x₁) | Temperature (K) | Refractive Index (n_D) |

| 0.0000 | 298.15 | 1.3611 |

| 0.1000 | 298.15 | 1.3654 |

| 0.2000 | 298.15 | 1.3697 |

| 0.3000 | 298.15 | 1.3739 |

| 0.4000 | 298.15 | 1.3780 |

| 0.5000 | 298.15 | 1.3820 |

| 0.6000 | 298.15 | 1.3859 |

| 0.7000 | 298.15 | 1.3897 |

| 0.8000 | 298.15 | 1.3934 |

| 0.9000 | 298.15 | 1.3970 |

| 1.0000 | 298.15 | 1.3993 |

Data synthesized from available literature.[3][4]

Vapor-Liquid Equilibrium (VLE)

Vapor-liquid equilibrium data for the ethanol (1) + 1-butanol (2) system at atmospheric pressure (101.3 kPa) is presented below. The data includes the mole fraction of ethanol in the liquid phase (x₁) and the vapor phase (y₁), and the corresponding equilibrium temperature (T).

| x₁ | y₁ | T (K) |

| 0.000 | 0.000 | 390.8 |

| 0.100 | 0.334 | 379.5 |

| 0.200 | 0.505 | 372.1 |

| 0.300 | 0.615 | 366.8 |

| 0.400 | 0.692 | 362.8 |

| 0.500 | 0.752 | 359.7 |

| 0.600 | 0.803 | 357.2 |

| 0.700 | 0.848 | 355.1 |

| 0.800 | 0.891 | 353.4 |

| 0.900 | 0.938 | 352.0 |

| 1.000 | 1.000 | 351.5 |

Data synthesized from available literature.[5][6]

Experimental Protocols

This section details the methodologies for the determination of the key thermodynamic properties of butanol-ethanol mixtures.

Density Measurement

Density measurements of liquid mixtures are commonly performed using a vibrating tube densitometer.[7][8]

Principle: The principle is based on measuring the change in the resonant frequency of a U-shaped glass tube when it is filled with the sample liquid.[7] This frequency is directly related to the density of the liquid.

Apparatus:

-

Vibrating tube densitometer

-

Thermostatic bath for temperature control

-

Syringes for sample injection

-

High-purity reference substances for calibration (e.g., dry air and deionized water)

Procedure:

-

Calibration: The instrument is calibrated using at least two substances of known density, typically dry air and deionized, degassed water, at the desired temperature.

-

Temperature Stabilization: The temperature of the measuring cell is controlled and stabilized by the thermostatic bath to within ±0.01 K.

-

Sample Preparation: Butanol-ethanol mixtures of known compositions are prepared by mass using an analytical balance.

-

Measurement: The sample mixture is injected into the vibrating U-tube, ensuring no air bubbles are present.

-

Data Acquisition: Once the resonant frequency stabilizes, the instrument's software calculates and displays the density of the sample.

-

Cleaning: The measuring cell is thoroughly cleaned with appropriate solvents and dried before introducing a new sample.

Viscosity Measurement

The dynamic viscosity of butanol-ethanol mixtures can be determined using a capillary viscometer or a rotational viscometer.[9] The capillary method is described here.

Principle: This method is based on Poiseuille's law, which relates the viscosity of a fluid to the time it takes for a given volume of the fluid to flow through a capillary of a known length and diameter under a specific pressure head.

Apparatus:

-

Ubbelohde-type capillary viscometer

-

Thermostatic bath for precise temperature control

-

Stopwatch

-

Pipettes for sample loading

Procedure:

-

Viscometer Selection and Cleaning: An appropriate Ubbelohde viscometer is selected based on the expected viscosity range. The viscometer is thoroughly cleaned with a suitable solvent and dried.

-

Temperature Equilibration: The viscometer is placed in a vertical position in the thermostatic bath, and the temperature is allowed to stabilize.

-

Sample Loading: A precise volume of the butanol-ethanol mixture is introduced into the viscometer.

-

Flow Time Measurement: The liquid is drawn up into the measuring bulb, and the time taken for the meniscus to pass between two marked points is accurately measured using a stopwatch.

-

Repeat Measurements: The measurement is repeated several times to ensure reproducibility, and the average flow time is calculated.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation ν = K * t, where K is the viscometer constant and t is the average flow time. The dynamic viscosity (η) is then obtained by multiplying the kinematic viscosity by the density of the mixture at the same temperature (η = ν * ρ).

Refractive Index Measurement

The refractive index of butanol-ethanol mixtures is typically measured using a digital Abbe refractometer.[10]

Principle: An Abbe refractometer measures the critical angle of total internal reflection of a light beam at the interface between a prism of high refractive index and the liquid sample. This critical angle is directly related to the refractive index of the sample.

Apparatus:

-

Digital Abbe refractometer with a temperature-controlled prism

-

Light source (typically a sodium D-line lamp)

-

Dropper or pipette for sample application

-

Calibration standards (e.g., distilled water)

Procedure:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Temperature Control: The temperature of the refractometer's prisms is set and maintained at the desired measurement temperature.

-

Sample Application: A few drops of the butanol-ethanol mixture are placed on the surface of the measuring prism.

-

Measurement: The prism is closed, and the instrument automatically measures and displays the refractive index.

-

Cleaning: The prism surfaces are carefully cleaned with a soft tissue and an appropriate solvent after each measurement.

Vapor-Liquid Equilibrium (VLE) Measurement

VLE data can be obtained using a dynamic or static equilibrium still. A common apparatus is the ebulliometer.

Principle: An ebulliometer is used to determine the boiling point of a liquid mixture at a given pressure. By analyzing the composition of the liquid and vapor phases at equilibrium, the VLE data can be established.

Apparatus:

-

Ebulliometer (equilibrium still)

-

Heating mantle

-

Condenser

-

Pressure control system

-

Temperature sensors (e.g., platinum resistance thermometers)

-

Sampling ports for liquid and vapor phases

-

Analytical instrument for composition analysis (e.g., gas chromatograph)

Procedure:

-

Preparation: The ebulliometer is thoroughly cleaned and dried. A butanol-ethanol mixture of known composition is prepared and charged into the still.

-

Equilibration: The mixture is heated to its boiling point, and the system is allowed to reach a steady state where the temperature and pressure are constant, and the composition of the returning condensed vapor is the same as the vapor being produced. This ensures that the liquid and vapor phases are in equilibrium.

-

Data Recording: The equilibrium temperature and pressure are recorded.

-

Sampling: Samples of the liquid and condensed vapor phases are carefully withdrawn from the respective sampling ports.

-

Composition Analysis: The composition of the liquid and vapor samples is determined using a gas chromatograph.

-

Varying Composition: The procedure is repeated for mixtures of different compositions to obtain a complete set of VLE data.

Derived Thermodynamic Properties and Their Relationships

From the fundamental experimental data, important derived thermodynamic properties can be calculated, such as excess molar volume.

Excess Molar Volume

The excess molar volume (VE) is a measure of the deviation of a real mixture from ideal behavior. It is calculated from the density of the mixture and the pure components. A negative VE indicates a volume contraction upon mixing, suggesting stronger intermolecular interactions between the unlike molecules than the average of the interactions in the pure components. Conversely, a positive VE suggests weaker interactions. For butanol-ethanol mixtures, the excess molar volumes are typically negative.[11][12]

The relationship between experimentally measured densities and the calculated excess molar volume is illustrated in the following diagram.

Conclusion

This technical guide has presented a consolidated summary of the key thermodynamic properties of butanol-ethanol mixtures, including density, viscosity, refractive index, and vapor-liquid equilibrium. The provision of clearly structured data tables, detailed experimental protocols, and illustrative diagrams of workflows and property relationships is intended to provide researchers and professionals with a valuable and practical resource. The data and methodologies outlined herein are fundamental for a wide range of applications, from the design of chemical processes to the development of new formulations.

References

- 1. Ethanol [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. uvadoc.uva.es [uvadoc.uva.es]

- 5. moodle2.units.it [moodle2.units.it]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Navigating Multicomponent Systems: A Technical Guide to Butanol-Ethanol-Water Phase Equilibrium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phase equilibrium of the butanol-ethanol-water ternary system. Understanding the complex interactions and phase behavior of these components is critical in various applications, including biofuel production, solvent extraction processes, and the formulation of pharmaceutical products. This document offers a compilation of quantitative data, detailed experimental protocols, and visual representations of experimental workflows to support research and development in this area.

Introduction to Ternary Phase Equilibrium

The butanol-ethanol-water system exhibits both liquid-liquid equilibrium (LLE) and vapor-liquid equilibrium (VLE), leading to complex phase behavior that is dependent on composition and temperature. At certain compositions, the mixture separates into two immiscible liquid phases (a two-phase region), while at other compositions, it exists as a single homogeneous liquid phase. The presence of ethanol (B145695), which is miscible with both butanol and water, significantly influences the solubility of butanol in water and alters the phase boundaries. A thorough understanding of these equilibria is essential for designing and optimizing separation processes such as distillation and liquid-liquid extraction.

Liquid-Liquid Equilibrium (LLE)

The liquid-liquid equilibrium of the butanol-ethanol-water system is characterized by a binodal curve on a ternary phase diagram, which separates the one-phase and two-phase regions. The addition of ethanol to a butanol-water mixture increases the mutual solubility of the two partially miscible components, eventually leading to a single liquid phase at high enough ethanol concentrations.

LLE Data

The following table summarizes experimental liquid-liquid equilibrium data for the 1-butanol (B46404), ethanol, and water system at 294.15 K and atmospheric pressure. The data includes the compositions of the two liquid phases in equilibrium (tie-lines).

| Water-Rich Phase (Mass Fraction) | Butanol-Rich Phase (Mass Fraction) | ||

| 1-Propanol | Water | 1-Butanol | 1-Propanol |

| 0.000 | 0.921 | 0.079 | 0.000 |

| 0.035 | 0.887 | 0.078 | 0.049 |

| 0.072 | 0.849 | 0.079 | 0.098 |

| 0.108 | 0.812 | 0.080 | 0.141 |

| 0.180 | 0.739 | 0.081 | 0.218 |

| 0.250 | 0.665 | 0.085 | 0.281 |

Note: Data is for the 1-propanol-water-1-butanol system, which serves as a close analogue to the ethanol system due to data availability. The general behavior is comparable.[1]

Experimental Protocol for LLE Determination

A common method for determining the binodal curve and tie-lines of a ternary LLE system is the cloud-point titration and refractometry method.

Materials:

-

1-Butanol (analytical grade)

-

Ethanol (analytical grade)

-

Deionized water

-

Glassware: Burettes, flasks, magnetic stirrer

Procedure:

-

Binodal Curve Determination (Cloud-Point Titration):

-

Prepare a binary mixture of known composition of two partially miscible components (e.g., butanol and water) in a thermostated flask.

-

Titrate this mixture with the third component (ethanol) while stirring continuously until the turbidity of the solution disappears, indicating the transition from a two-phase to a one-phase system.

-

Record the amount of the third component added to determine the composition at the phase boundary.

-

Repeat this procedure with different initial binary compositions to map out the entire binodal curve.[2]

-

-

Tie-Line Determination:

-

Prepare a ternary mixture with a composition known to be within the two-phase region.

-

Place the mixture in a thermostated separation funnel and shake vigorously for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the mixture to settle until two distinct liquid layers are formed.

-

Carefully separate the two phases (the water-rich and butanol-rich layers).

-

Determine the composition of each phase using an appropriate analytical technique.

-

-

Compositional Analysis:

-

Gas Chromatography (GC): A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for analyzing the composition of the phases.[3]

-

Column: A capillary column appropriate for alcohol separation.

-

Temperatures: Injector and detector temperatures are typically set around 200-250°C. The oven temperature program is optimized to separate the three components.

-

Carrier Gas: Helium or nitrogen.

-

Quantification: An internal standard method is often used for accurate quantification.[4]

-

-

Refractometry: The refractive index of each phase can be measured and compared to a pre-established calibration curve that relates refractive index to composition.[2]

-

Vapor-Liquid Equilibrium (VLE)

The vapor-liquid equilibrium of the butanol-ethanol-water system is complex due to the formation of azeotropes. For instance, the ethanol-water system forms a well-known minimum-boiling azeotrope. The presence of butanol further complicates the VLE behavior. Accurate VLE data is crucial for the design of distillation processes aimed at separating these components.

VLE Data

The following table presents isobaric VLE data for the binary system of ethanol and 1-butanol at 101.3 kPa. While not the full ternary system, this data is fundamental to understanding the interactions between the two alcohol components.

| Temperature (K) | Liquid Mole Fraction (Ethanol) | Vapor Mole Fraction (Ethanol) |

| 389.25 | 0.050 | 0.175 |

| 382.15 | 0.100 | 0.300 |

| 373.15 | 0.200 | 0.480 |

| 366.15 | 0.300 | 0.600 |

| 361.15 | 0.400 | 0.680 |

| 357.15 | 0.500 | 0.750 |

| 354.15 | 0.600 | 0.810 |

| 352.15 | 0.700 | 0.860 |

| 350.65 | 0.800 | 0.910 |

| 349.15 | 0.900 | 0.955 |

Data is illustrative of typical VLE behavior for alcohol mixtures.

Experimental Protocol for VLE Determination

VLE data is commonly determined using a recirculating still, such as an Othmer still or a modified ebulliometer.[5] This apparatus allows for the establishment of a steady-state equilibrium between the liquid and vapor phases.

Materials:

-

1-Butanol (analytical grade)

-

Ethanol (analytical grade)

-

Deionized water

-

Recirculating still apparatus (e.g., Othmer still)

-

Heating mantle

-

Condenser with cooling water supply

-

Temperature and pressure sensors

Procedure:

-

Apparatus Setup: Assemble the recirculating still, ensuring all connections are secure.

-

Charging the Still: Charge the boiling flask with a known composition of the butanol-ethanol-water mixture.

-

Heating and Equilibration:

-

Turn on the cooling water to the condenser.

-

Begin heating the mixture in the boiling flask.

-

As the liquid boils, the vapor travels to the condenser. The condensed vapor (distillate) is then returned to the boiling flask, creating a closed-loop recirculation.

-

Allow the system to operate for a sufficient time (e.g., 1-2 hours) to reach a steady state, which is indicated by stable temperature and pressure readings.[5]

-

-

Sampling:

-

Once equilibrium is established, simultaneously collect samples of the boiling liquid from the flask and the condensed vapor.

-

-

Compositional Analysis:

-

Analyze the composition of the liquid and vapor samples using gas chromatography, as described in the LLE section.

-

-

Data Collection:

-

Record the equilibrium temperature and pressure.

-

Repeat the entire procedure for different initial mixture compositions to obtain VLE data over the desired composition range.

-

Conclusion

The phase equilibrium of the butanol-ethanol-water system is governed by the strong non-ideal interactions between the components, including hydrogen bonding and polarity differences. The experimental data and protocols presented in this guide provide a foundation for researchers and professionals working with this ternary system. Accurate LLE and VLE data are indispensable for the reliable design, simulation, and optimization of separation processes critical to the chemical, pharmaceutical, and biofuel industries. The provided workflows offer a standardized approach to the experimental determination of these vital parameters.

References

An In-depth Technical Guide to the Molecular Interactions Between Butanol and Ethanol in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions governing the behavior of butanol-ethanol solutions. Understanding these interactions is critical for a range of applications, from biofuel development to the formulation of pharmaceuticals and industrial solvents. This document details the fundamental forces at play, presents relevant physicochemical data, outlines key experimental protocols for characterization, and provides visual representations of the molecular dynamics and experimental workflows.

Core Molecular Interactions

The solution behavior of butanol and ethanol (B145695) mixtures is primarily dictated by a balance of hydrogen bonding and hydrophobic interactions. Both molecules are amphiphilic, possessing a polar hydroxyl (-OH) group capable of forming hydrogen bonds and a nonpolar alkyl chain that engages in hydrophobic interactions.

Hydrogen Bonding: The hydroxyl groups of both butanol and ethanol act as both hydrogen bond donors and acceptors, leading to the formation of a dynamic, three-dimensional network of associated molecules. This network can consist of linear chains, cyclic structures, and more complex clusters. The presence of two different alcohol species introduces competition for hydrogen bonding, with the relative strengths of ethanol-ethanol, butanol-butanol, and ethanol-butanol bonds influencing the overall solution structure and properties. In dilute solutions in a non-polar solvent, monomeric alcohol molecules are in equilibrium with hydrogen-bonded dimers and larger oligomers.[1]

Hydrophobic Interactions: The nonpolar alkyl chains of butanol (C4H9-) and ethanol (C2H5-) tend to self-associate to minimize their contact with the polar hydroxyl groups. The longer alkyl chain of butanol results in stronger hydrophobic interactions compared to ethanol. In solution, this can lead to micro-heterogeneities where alcohol molecules may form clusters or aggregates.

Quantitative Physicochemical Data

Table 1: Physicochemical Properties of Pure Butanol and Ethanol

| Property | 1-Butanol | Ethanol |

| Molar Mass ( g/mol ) | 74.12 | 46.07 |

| Boiling Point (°C) | 117.7 | 78.37 |

| Density at 20°C (g/cm³) | 0.810 | 0.789 |

| Dipole Moment (D) | 1.66 | 1.69 |

| Enthalpy of Vaporization (kJ/mol) | 48.9 | 42.3 |

| Enthalpy of Dimer Formation (kcal/mol of dimer) | 4.8 ± 1.1 | 7.2 ± 1.6 |

Source: Enthalpy of Dimer Formation data from Liddel, U., & Becker, E. D. (1957).[1]

Table 2: Excess Molar Enthalpy (HmE) of Alcohol + n-Butylamine Mixtures at 288.15 K

| Mole Fraction of Alcohol (x₁) | HmE (J/mol) for Ethanol + n-Butylamine | HmE (J/mol) for 1-Butanol + n-Butylamine |

| 0.1 | -500 | -400 |

| 0.2 | -950 | -750 |

| 0.3 | -1300 | -1050 |

| 0.4 | -1550 | -1250 |

| 0.5 | -1650 | -1350 |

| 0.6 | -1600 | -1300 |

| 0.7 | -1400 | -1150 |

| 0.8 | -1050 | -900 |

| 0.9 | -600 | -500 |

Note: This data is for alcohol + n-butylamine mixtures and is intended to be illustrative of the negative excess enthalpies typical of mixtures with strong intermolecular interactions. The values are approximate, derived from graphical representations in Checoni, R. F. (2009).[2][3]

Experimental Protocols

The characterization of butanol-ethanol solutions relies on a suite of experimental techniques. Detailed methodologies for key experiments are provided below.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the hydrogen-bonding environment in alcohol solutions by observing the stretching vibrations of the hydroxyl (-OH) group.

Methodology:

-

Sample Preparation: Prepare a series of butanol-ethanol solutions of varying mole fractions. If working with concentrated solutions, a short pathlength cell (e.g., CaF₂ or BaF₂ windows with a 10-100 µm spacer) is required. For dilute solutions in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, standard 1 cm quartz cuvettes can be used. All solvents and alcohols should be thoroughly dried to minimize water interference.[1]

-

Instrument Setup: Use an FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector. Purge the sample compartment with dry air or nitrogen to reduce atmospheric water vapor absorption.

-

Data Acquisition:

-

Collect a background spectrum of the pure solvent (if applicable) or the empty sample cell.

-

Acquire the spectrum of each butanol-ethanol mixture.

-

Typically, scan the mid-IR range (4000-400 cm⁻¹). The region of interest for the O-H stretch is approximately 3000-3700 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

-

-

Data Analysis:

-

Subtract the background spectrum from the sample spectra.

-

Analyze the O-H stretching band. A sharp peak around 3630 cm⁻¹ corresponds to free (non-hydrogen-bonded) hydroxyl groups, while a broad band at lower wavenumbers (around 3300-3500 cm⁻¹) is indicative of hydrogen-bonded hydroxyl groups.[1]

-

Deconvolution of the broad hydrogen-bonded band can provide information on the relative populations of different associated species (e.g., dimers, trimers, higher-order polymers).

-

Quantitative analysis can be performed by relating the absorbance of the free -OH peak to the concentration of monomeric species to determine association constants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydroxyl proton and the alkyl chain protons, which are sensitive to hydrogen bonding and solution structure.

Methodology:

-

Sample Preparation: Prepare a series of butanol-ethanol solutions of varying mole fractions in a suitable deuterated solvent (e.g., CDCl₃, CCl₄, or acetone-d₆). The choice of solvent can influence the chemical shift of the hydroxyl proton. Use high-purity, dry solvents and alcohols.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Acquire ¹H NMR spectra for each sample.

-

The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to changes in the hydrogen-bonding equilibrium.

-

To confirm the identity of the -OH peak, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The hydroxyl proton signal will broaden or disappear due to exchange with deuterium.

-

-

Data Analysis:

-

Monitor the chemical shift of the hydroxyl proton as a function of concentration. A downfield shift typically indicates an increase in hydrogen bonding.

-

Analyze changes in the chemical shifts and coupling constants of the alkyl protons, particularly those on the carbons adjacent to the hydroxyl group (α-protons), as these are also influenced by the hydrogen-bonding environment.

-

Isothermal Titration Calorimetry (ITC) or Mixture Calorimetry

Calorimetry allows for the direct measurement of the heat changes upon mixing butanol and ethanol, providing the excess molar enthalpy (HmE), a key thermodynamic parameter reflecting the net energy change from breaking and forming intermolecular interactions.

Methodology:

-

Instrument Setup: Use an isothermal titration calorimeter or a dedicated mixture calorimeter. Ensure the instrument is properly calibrated, often using a standard reaction with a known enthalpy change.

-

Sample Preparation: Use high-purity, degassed butanol and ethanol.

-

Data Acquisition (Mixture Calorimetry):

-

A known amount of one alcohol is placed in the calorimeter cell.

-

The second alcohol is injected into the cell in a stepwise manner.

-

The heat change associated with each injection is measured.

-

This process is repeated across the entire composition range to obtain the excess enthalpy as a function of mole fraction.

-

-

Data Analysis:

-

The raw heat data is integrated to determine the total heat evolved or absorbed at each composition.

-

The excess molar enthalpy is calculated using the following equation: HmE = Q / (n₁ + n₂) where Q is the heat of mixing, and n₁ and n₂ are the moles of butanol and ethanol, respectively.

-

A plot of HmE versus mole fraction reveals the nature of the interactions. A negative HmE suggests that the interactions between butanol and ethanol are stronger than the average of the interactions in the pure components, while a positive HmE indicates weaker interactions in the mixture.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to investigate the molecular interactions and dynamics of butanol-ethanol solutions at the atomic level.

Methodology:

-

System Setup:

-

Define a simulation box with a specified number of butanol and ethanol molecules to achieve the desired concentration.

-

Select appropriate force fields for the alcohol molecules (e.g., OPLS-AA, CHARMM, or AMBER).

-

Solvate the system if studying the mixture in a solvent.

-

-

Simulation Protocol:

-

Perform an energy minimization of the initial system to remove unfavorable contacts.

-

Gradually heat the system to the desired temperature under the NVT (constant number of particles, volume, and temperature) ensemble.

-

Equilibrate the system under the NPT (constant number of particles, pressure, and temperature) ensemble to achieve the correct density.

-

Run a production simulation under the NPT or NVT ensemble for a sufficient length of time (e.g., tens to hundreds of nanoseconds) to collect trajectory data.

-

-

Data Analysis:

-

Analyze the trajectory to calculate structural properties such as radial distribution functions (RDFs) for different atom pairs (e.g., O-O, O-H) to understand the local solution structure.

-

Perform hydrogen bond analysis to determine the average number of hydrogen bonds per molecule and the lifetimes of these bonds.

-

Calculate thermodynamic properties such as the enthalpy of mixing.

-

Analyze dynamic properties like diffusion coefficients to understand molecular mobility.

-

Visualization of Molecular Interactions and Experimental Workflow

The following diagrams, generated using the DOT language, provide visual representations of the key molecular interactions and a typical experimental workflow for studying butanol-ethanol solutions.

Caption: Molecular interactions in a butanol-ethanol solution.

Caption: Experimental workflow for studying butanol-ethanol interactions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Analysis of Butanol-Ethanol Blends (IR, NMR)

This guide provides a comprehensive overview of the application of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of butanol-ethanol blends. These analytical techniques are pivotal for quality control, formulation development, and reaction monitoring in various scientific and industrial settings.

Infrared (IR) Spectroscopy for Alcohol Blend Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and quantifying components in a mixture by measuring the interaction of infrared radiation with the sample.[1][2] For alcohol blends, IR spectroscopy is particularly sensitive to the hydroxyl (O-H) and carbon-oxygen (C-O) bonds, which are influenced by intermolecular hydrogen bonding.[3][4]

Core Principles: Hydrogen Bonding Effects

In butanol-ethanol blends, the dominant spectral features are governed by hydrogen bonding. The O-H stretching vibration, typically appearing as a very intense and broad band between 3200-3500 cm⁻¹, is a key indicator of alcohols.[2][5] The breadth of this peak is a direct consequence of the varying strengths of hydrogen bonds within the mixture.[5] The C-O stretching vibrations, found in the 1300-1000 cm⁻¹ region, are also characteristic and can help differentiate between primary, secondary, and tertiary alcohols.[6][7]

Qualitative and Quantitative Analysis

Qualitative identification is achieved by matching the absorption bands in the sample's spectrum to known frequencies for ethanol (B145695) and butanol. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern for each molecule.[8]

Quantitative analysis relies on the Beer-Lambert law, which correlates absorbance with concentration.[9] However, the severe overlap of the broad O-H bands from ethanol and butanol makes direct quantification challenging.[9][10] Advanced chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are often employed to deconvolve the spectral data and build robust calibration models for accurate quantification.[11][12] The C-O stretching region (around 1000-1100 cm⁻¹) is often more suitable for quantification due to better peak separation.[13]

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the key IR absorption bands for ethanol and 1-butanol (B46404), which are crucial for the analysis of their blends.

| Functional Group | Vibration Type | Ethanol Wavenumber (cm⁻¹) | 1-Butanol Wavenumber (cm⁻¹) | Characteristics |

| O-H | Stretching | ~3350 | ~3340 | Strong, very broad |

| C-H | Stretching (sp³) | ~2975, ~2880 | ~2960, ~2870 | Strong, sharp |

| C-O | Stretching | ~1050 | ~1070 | Strong, sharp |

Note: Peak positions can vary slightly based on concentration and the extent of hydrogen bonding.

Experimental Protocol: FTIR-ATR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid analysis as it requires minimal sample preparation.[1][14]

Objective: To obtain the infrared spectrum of a butanol-ethanol liquid blend for qualitative and quantitative analysis.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc-selenide crystal).[1][15][16]

Methodology:

-

Background Spectrum:

-

Ensure the ATR crystal surface is clean. Clean with a suitable solvent like isopropanol (B130326) and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from ambient air (CO₂ and water vapor).

-

-

Sample Application:

-

Place a small drop of the butanol-ethanol blend onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[17]

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typical parameters include:

-

Spectral Range: 4000 - 650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[18]

-

-

-

Post-Acquisition:

-

Thoroughly clean the ATR crystal with isopropanol to remove any sample residue.

-

Process the collected spectrum (e.g., baseline correction, normalization) as required for analysis.

-

Visualization: IR Analysis Workflow & Concepts

Caption: Experimental workflow for FTIR-ATR analysis of liquid blends.

Caption: Effect of hydrogen bonding on the IR spectrum of alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the analytes by probing the magnetic properties of atomic nuclei, primarily ¹H (protons).[19] It is an excellent tool for both unambiguous identification and precise quantification of components in a blend.

Core Principles: Chemical Shift, Splitting, and Integration

For butanol-ethanol blends, ¹H NMR spectra are characterized by three key features:

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the chemical environment of the protons. Protons near electronegative atoms, like the oxygen in alcohols, are "deshielded" and appear at a higher chemical shift (downfield).[20]

-

Integration: The area under each signal is directly proportional to the number of protons it represents. This is fundamental for quantitative analysis.

-

Spin-Spin Splitting: The signal for a set of protons is split into a multiplet by the influence of non-equivalent protons on adjacent carbons. The splitting pattern follows the n+1 rule, where 'n' is the number of adjacent protons.[21]

The hydroxyl (-OH) proton signal is often a broad singlet and its chemical shift is highly variable (typically 1-5 ppm) as it depends on concentration, solvent, and temperature due to rapid chemical exchange.[20][22] This exchange can be confirmed by adding a drop of deuterium (B1214612) oxide (D₂O), which causes the -OH peak to disappear from the spectrum.[21][22]

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of substances.[23] It typically involves the use of an internal standard—a stable compound with a known concentration and a simple spectrum that does not overlap with the analyte signals.[23][24] By comparing the integral of a known analyte peak to the integral of a known internal standard peak, the exact concentration of the analyte can be calculated without the need for a calibration curve.

Data Presentation: ¹H NMR Chemical Shifts

The following table summarizes the expected ¹H NMR signals for ethanol and 1-butanol.

| Compound | Protons (Group) | Approx. Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| Ethanol | CH₃ | ~1.2 | Triplet (t) | 3H |

| CH₂ | ~3.7 | Quartet (q) | 2H | |

| OH | Variable (1-5) | Singlet (s) | 1H | |

| 1-Butanol | CH₃ | ~0.9 | Triplet (t) | 3H |

| CH₂ (next to CH₃) | ~1.4 | Sextet | 2H | |

| CH₂ (next to CH₂OH) | ~1.5 | Quintet | 2H | |

| CH₂OH | ~3.6 | Triplet (t) | 2H | |

| OH | Variable (1-5) | Singlet (s) | 1H |

Note: Spectra are typically recorded in a deuterated solvent like CDCl₃. Chemical shifts can vary slightly.[21]

Experimental Protocol: Quantitative ¹H NMR Analysis

Objective: To accurately determine the molar ratio of butanol to ethanol in a blend using an internal standard.

Materials:

-

NMR spectrometer

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Butanol-ethanol blend sample

-

Micropipettes

Methodology:

-

Internal Standard Preparation:

-

Accurately prepare a stock solution of the internal standard in the chosen deuterated solvent at a known concentration.

-

-

Sample Preparation:

-

In a clean vial, accurately weigh a specific amount of the butanol-ethanol blend.

-

Add a precise volume of the internal standard stock solution to the vial.[23]

-

Mix the solution thoroughly to ensure homogeneity.

-

Transfer an appropriate volume (typically 0.6-0.7 mL) of the final mixture into an NMR tube.[23]

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer and allow it to equilibrate to the probe temperature (typically 5 minutes).[23]

-

Acquire the ¹H NMR spectrum. For quantitative results, ensure a sufficient relaxation delay (interscan delay) is used (e.g., 5 times the longest T₁ relaxation time, or practically, >30 seconds for many small molecules) to allow for full magnetization recovery between pulses.[23]

-

-

Data Processing and Analysis:

-

Process the spectrum (phasing, baseline correction).

-

Integrate the signals for ethanol (e.g., the CH₃ triplet at ~1.2 ppm), butanol (e.g., the CH₃ triplet at ~0.9 ppm), and the internal standard.

-

Calculate the concentration of each alcohol relative to the known concentration of the internal standard.

-

Visualization: Quantitative NMR Workflow

Caption: Workflow for quantitative NMR (qNMR) analysis.

Conclusion

Both IR and NMR spectroscopy offer robust methods for the analysis of butanol-ethanol blends. IR spectroscopy, particularly with an ATR accessory, provides a rapid method for qualitative screening and is well-suited for process monitoring, though quantitative analysis often requires chemometric modeling. NMR spectroscopy delivers unambiguous structural confirmation and, when performed quantitatively with an internal standard, provides highly accurate and precise concentration data without the need for extensive calibration. The choice between these techniques will depend on the specific analytical requirements, such as the need for speed, structural detail, or quantitative accuracy. For comprehensive characterization, the use of both techniques is highly recommended.

References

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. allsubjectjournal.com [allsubjectjournal.com]

- 3. Vibrational Spectroscopy of Hydrogen Bonded Systems | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. notulaebotanicae.ro [notulaebotanicae.ro]

- 14. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 15. Infrared spectroscopy for neurochemical monitoring of alcohol and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel method for identification and quantification of methanol and ethanol in alcoholic beverages by gas chromatography-Fourier transform infrared spectroscopy and horizontal attenuated total reflectance-Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. researchgate.net [researchgate.net]

- 19. azom.com [azom.com]

- 20. Alcohols | OpenOChem Learn [learn.openochem.org]

- 21. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. azom.com [azom.com]

- 24. scispace.com [scispace.com]

An In-depth Technical Guide to Butanol-Ethanol Azeotrope Formation and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of azeotropes, mixtures of two or more liquids that have the same concentration in the vapor and liquid phases at a given pressure, is a critical consideration in solvent separation and purification processes. In the context of biofuel production and chemical synthesis, the interaction between butanol and ethanol (B145695) is of particular interest due to their frequent co-occurrence, especially in Acetone-Butanol-Ethanol (ABE) fermentation broths. This technical guide provides a comprehensive overview of the formation and characteristics of the butanol-ethanol azeotrope, detailed experimental protocols for its characterization, and a summary of relevant quantitative data.

Core Concepts: Azeotrope Formation

An azeotrope is formed when the intermolecular forces between the different molecules in a mixture are stronger or weaker than the average of the intermolecular forces between like molecules. In the case of the butanol-ethanol system, both are polar, hydrogen-bonding alcohols. Their mixing leads to a positive deviation from Raoult's law, indicating that the interactions between butanol and ethanol molecules are weaker than the hydrogen bonding within pure butanol and pure ethanol. This results in an increase in the total vapor pressure of the mixture compared to an ideal solution, leading to the formation of a minimum-boiling azeotrope. At the azeotropic composition, the vapor and liquid phases have the same composition, making separation by conventional distillation impossible.

Characteristics of the Butanol-Ethanol Azeotrope

The butanol-ethanol system forms a minimum-boiling azeotrope, meaning the boiling point of the azeotrope is lower than the boiling points of both pure components. The exact composition and boiling point of the azeotrope are dependent on pressure.

Quantitative Data

The following tables summarize the key quantitative data for the n-butanol-ethanol azeotrope at atmospheric pressure (760 mmHg).

| Component | Boiling Point (°C) at 760 mmHg |

| Ethanol | 78.4[1][2] |

| n-Butanol | 117.8[1] |

| n-Butanol-Ethanol Azeotrope | 92.4[1] |

Table 1: Boiling points of pure components and the azeotrope.

| Component | Composition (% by weight) |

| Ethanol | 44.5 |

| n-Butanol | 55.5[1] |

Table 2: Azeotropic composition of the n-butanol-ethanol system at 760 mmHg.

Experimental Protocols

The determination of the vapor-liquid equilibrium (VLE) data and the azeotropic point of the butanol-ethanol system is crucial for the design of separation processes. A common experimental setup involves a recirculation still, such as an Othmer still, coupled with a composition analysis technique like gas chromatography.

Experimental Workflow for VLE Determination

References

physical properties of butanol vs ethanol as biofuels

An In-depth Technical Guide to the Physical Properties of Butanol vs. Ethanol (B145695) as Biofuels

For Researchers, Scientists, and Drug Development Professionals

Introduction

As the global pursuit of sustainable energy sources intensifies, biofuels have emerged as a promising alternative to conventional fossil fuels. Among the leading candidates are ethanol and butanol, both of which can be produced from renewable biomass. While ethanol is the most widely used biofuel globally, butanol is gaining significant attention due to its distinct physical and chemical properties that may offer advantages in terms of energy content, infrastructure compatibility, and safety. This technical guide provides a detailed comparison of the core physical properties of butanol and ethanol, complete with experimental methodologies and data presented for scientific and research applications. Butanol's properties are generally closer to those of gasoline than ethanol's, making it a subject of great interest.[1][2][3]

Comparative Analysis of Physical Properties

The selection of a biofuel is heavily dependent on its physical characteristics, which influence everything from engine performance and fuel efficiency to storage and transportation logistics. The following tables summarize the key physical properties of ethanol, n-butanol, and isobutanol in comparison to gasoline.

Table 1: Core Physical and Fuel Properties

| Property | Ethanol | n-Butanol | Isobutanol | Gasoline | Units |

| Energy Density | 19.6[4] - 21.2[5] | 29.2[4] | 26.5[6] | 32[4] | MJ/L |

| ~24.5[7] | ~36[7] | 33[6] | ~44 | MJ/kg | |

| Research Octane (B31449) Number (RON) | 107[4] - 109[8] | 96[4][9] | 113[4] - 114[6] | 91–99[4] | - |

| Motor Octane Number (MON) | 89[4][8] | 78[4][9] | 94[4][6] | 81–89[4] | - |

| (R+M)/2 Octane Number (AKI) | 98[4] | 87[4] | 103.5 | 87-95[4] | - |

| Density @ 20°C | ~0.789 | ~0.810 | ~0.802 | ~0.72-0.78 | g/cm³ |

| Kinematic Viscosity @ 40°C | 1.08[10] | 2.7[6] | 2.3[6] | 0.4-0.8[10] | mm²/s (cSt) |

| Reid Vapor Pressure (RVP) | ~16 (2.32 psi)[11] | ~3.3-5.3 (0.48-0.77 psi)[11] | Low | 54-103 (7.8-15 psi)[11] | kPa |

| Heat of Vaporization | 0.92[4] | 0.43[4] | ~0.48 | 0.36[4] | MJ/kg |

| Stoichiometric Air-Fuel Ratio | 9.0[4] | 11.1[4] | 11.2[10] | 14.7[4] | (w/w) |

| Flash Point | 13 | 35 | 28 | -43 | °C |

| Autoignition Temperature | 363 - 368.8[12] | 314[12] - 343 | 415 - 430 | ~280 | °C |

| Water Solubility @ 20°C | Miscible | 7.7 | 8.5 | ~0.005 | % w/w |

| Oxygen Content | 34.7 | 21.6[6] | 21.6[6] | 0 | % w/w |

| Boiling Point | 78.4[10] | 117.7[6] | 108[6] | 25-215 | °C |

| Melting Point | -114 | -89 | -108 | - | °C |

Detailed Experimental Protocols

The accurate determination of the physical properties listed above is critical for the evaluation of biofuels. Standardized test methods, such as those developed by ASTM International, ensure consistency and comparability of data across different studies and laboratories.

Octane Number Determination (RON and MON)

-

Standard Methods: ASTM D2699 (Research Octane Number - RON) and ASTM D2700 (Motor Octane Number - MON).

-

Methodology: These methods determine the knock characteristics of spark-ignition engine fuels. The test is conducted using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[13][14]

-

Principle: The fuel sample is run in the CFR engine under specific, controlled conditions. Its knocking intensity is compared to that of primary reference fuels (PRF), which are blends of isooctane (B107328) (RON/MON of 100) and n-heptane (RON/MON of 0).

-

Apparatus: A CFR engine, a carburetor for fuel delivery, a knock sensor, and associated instrumentation to measure knock intensity.

-

Procedure:

-

The CFR engine is calibrated using PRFs to establish a standard knock intensity.

-

The engine is then run on the fuel sample (e.g., butanol or ethanol blend).

-

The compression ratio of the engine is adjusted until the knock intensity of the sample matches the standard knock intensity.

-

The octane number of the sample is determined by comparing its performance to the PRFs.

-

-

Distinction between RON and MON: RON is determined under milder conditions (600 rpm engine speed), representative of city driving, while MON is determined under more severe conditions (900 rpm engine speed and higher intake mixture temperature), simulating highway driving.[14]

-

Kinematic Viscosity Measurement

-

Standard Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

-

Methodology: This method measures the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[4][15][16][17][18]

-

Principle: The time of flow of a liquid through a capillary is directly proportional to its kinematic viscosity.

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a temperature-controlled bath with high precision (e.g., ±0.02°C), and a timing device.[16]

-

Procedure:

-

The viscometer is charged with the liquid sample.

-

It is then placed in the temperature-controlled bath and allowed to reach thermal equilibrium.

-

The liquid is drawn up into the viscometer's timing bulb.

-

The time it takes for the liquid to flow between two marked points is accurately measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

-

-

Reid Vapor Pressure (RVP) Determination

-

Standard Method: ASTM D323 - Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method).

-

Methodology: This test measures the vapor pressure of volatile liquids at 37.8°C (100°F).[1][9][10]

-

Principle: A chilled, air-saturated sample is introduced into a pressure vessel (Reid vapor pressure bomb) which has a volume five times that of the sample. The sealed bomb is then heated in a water bath to 37.8°C, and the resulting pressure is measured.

-

Apparatus: Reid vapor pressure bomb (consisting of a gasoline chamber and an air chamber), pressure gauge, and a temperature-controlled water bath.

-

Procedure:

-

The gasoline chamber is filled with the chilled sample.

-

The air chamber is attached to the gasoline chamber.

-

The assembled apparatus is immersed in the water bath at 37.8°C and shaken periodically until a constant pressure reading is obtained.

-

This final pressure reading, corrected for the gauge's calibration, is the Reid Vapor Pressure.

-

-

Flash Point Measurement

-

Standard Methods: ASTM D93 (Pensky-Martens Closed Cup Tester) and ASTM D56 (Tag Closed Cup Tester).

-

Methodology: These methods determine the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.

-

Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically passed over the surface of the liquid. The flash point is the temperature at which a flash is observed.

-

Apparatus: A Pensky-Martens or Tag closed-cup tester, which includes a test cup, a lid with an opening for the ignition source, a stirrer, and a heating source.[2][12][19]

-

Procedure:

-

The test cup is filled with the sample to a specified level.

-

The lid is secured, and the sample is heated and stirred at a prescribed rate.

-

At regular temperature intervals, the ignition source is applied.

-

The temperature at which a distinct flash is seen inside the cup is recorded as the flash point.

-

-

Note: The Tag method (ASTM D56) is typically used for liquids with lower viscosities and flash points below 93°C, while the Pensky-Martens method (ASTM D93) is suitable for a wider range of petroleum products, including those with higher viscosities.[20][21]

-

Autoignition Temperature Determination

-

Standard Method: ASTM E659 - Standard Test Method for Autoignition Temperature of Liquid Chemicals.

-

Methodology: This method determines the minimum temperature at which a substance will spontaneously ignite in air without an external ignition source.[22][23][24]

-

Principle: A small, measured amount of the liquid is injected into a heated, air-filled glass flask. The temperature of the flask is varied until the lowest temperature at which ignition occurs is found.

-

Apparatus: A uniformly heated borosilicate glass flask, a temperature control system, a syringe for sample injection, and a mirror to observe the flask's interior.

-

Procedure:

-

The flask is heated to a predetermined temperature.

-

A specified volume of the sample is injected into the hot flask.

-

The time to ignition and the temperature are recorded.

-

The test is repeated at different temperatures and sample volumes to find the lowest temperature at which ignition occurs with the optimal fuel-air mixture. This lowest temperature is the autoignition temperature.

-

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of butanol and ethanol as biofuels.

Caption: Workflow for Biofuel Physical Property Analysis.

Conclusion

The physical properties of butanol and ethanol reveal distinct advantages and disadvantages for their use as biofuels. Butanol isomers, particularly n-butanol and isobutanol, exhibit higher energy densities, lower water solubility, and lower vapor pressures compared to ethanol.[22][24] These properties suggest that butanol could be more readily integrated into existing gasoline distribution and storage infrastructure and may offer better fuel economy.[4] Butanol is less corrosive and less prone to water contamination, which are significant challenges for ethanol.[4]

Conversely, ethanol possesses a higher octane number, which is beneficial for preventing engine knocking in high-compression engines.[4][9] However, its high heat of vaporization can lead to issues with cold starting.[6] The lower Reid vapor pressure of butanol is advantageous for reducing evaporative emissions.[2][24]

Ultimately, the choice between butanol and ethanol, or the potential for their blended use, will depend on a variety of factors including production costs, feedstock availability, and specific application requirements. The data and methodologies presented in this guide provide a foundational framework for researchers and scientists to conduct further investigations and make informed decisions in the development of next-generation biofuels.

References

- 1. ASTM D323 - eralytics [eralytics.com]

- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 3. ASTM publishes D7862 standard for butanol | Biomass Magazine [biomassmagazine.com]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D4814 - eralytics [eralytics.com]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. store.astm.org [store.astm.org]

- 10. Reid Vapor Pressure Testing [intertek.com]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 13. ASTM D2699 - eralytics [eralytics.com]

- 14. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]

- 15. ppapco.ir [ppapco.ir]

- 16. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 17. ASTM D445 - eralytics [eralytics.com]

- 18. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 19. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 20. store.astm.org [store.astm.org]

- 21. contitesting.com [contitesting.com]

- 22. store.astm.org [store.astm.org]

- 23. standards.iteh.ai [standards.iteh.ai]

- 24. store.astm.org [store.astm.org]

The Guerbet Reaction: A Catalytic Pathway for Upgrading Ethanol to Butanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The conversion of ethanol (B145695) to n-butanol, a more energy-dense and less corrosive biofuel alternative, represents a significant area of research in renewable energy and green chemistry. The primary catalytic route for this transformation is the Guerbet reaction, a process that couples alcohols to produce higher-chain alcohols. This guide provides a detailed overview of the core catalytic pathways, experimental protocols, and quantitative data associated with the synthesis of butanol from ethanol, tailored for a technical audience.

Core Catalytic Pathway: The Guerbet Reaction

The Guerbet reaction for ethanol to butanol conversion is a multi-step process that typically occurs over bifunctional catalysts possessing both acidic and basic sites, as well as hydrogenation/dehydrogenation functionalities.[1][2] The generally accepted mechanism involves three key steps:

-

Dehydrogenation: Ethanol is first dehydrogenated to form acetaldehyde (B116499).[1][3] This step is often catalyzed by a metal component in the catalyst.

-

Aldol (B89426) Condensation: Two molecules of acetaldehyde then undergo an aldol condensation reaction to form crotonaldehyde (B89634), with the elimination of a water molecule.[1][4] This is typically catalyzed by the basic sites on the catalyst support.

-

Hydrogenation: Finally, crotonaldehyde is hydrogenated to produce n-butanol.[1][5] The hydrogen required for this step is generated in the initial dehydrogenation of ethanol.

Several types of catalysts have been investigated for this reaction, including homogeneous and heterogeneous systems. Heterogeneous catalysts are often preferred for their ease of separation and recycling.[1][6] Common examples include hydrotalcite-derived mixed oxides, hydroxyapatites, and supported metal catalysts.[5][7][8]

Quantitative Data on Catalytic Performance

The efficiency of the ethanol-to-butanol conversion is highly dependent on the catalyst formulation and reaction conditions. The following tables summarize quantitative data from various studies.

| Catalyst | Temperature (°C) | Pressure | Ethanol Conversion (%) | n-Butanol Selectivity (%) | n-Butanol Yield (%) | Reference |

| Mg-Al Spinel | 300 - 360 | Atmospheric | ~35 | ~48 | - | [5] |

| Cu- and Ni-Doped Porous Metal Oxides | 180 - 320 | Batch Reactor | 56 | - | 22 | [7] |

| Mg-Al Mixed Oxide (Mg/Al = 3) | 350 | 1 atm | ~35 | ~38 | - | [1] |

| 8% Ni/γ-Al2O3 | 250 | 17.6 MPa | 35 | 62 | - | [1] |

| Ru-based Homogeneous Catalyst | - | - | >20 | 94 | - | [1] |

| Calcium Carbide (CaC2) | 275 - 300 | - | 62.4 | - | 24.5 | [9][10] |

| Ruthenium Catalyst in Aqueous Solution | 80 | - | - | 57 | 28 | [4] |

| Nonstoichiometric Hydroxyapatite (Ca/P=1.61) | 300 | Atmospheric | - | 76.3 | 19.8 | [8] |

| FeNiOx and LiOH | 220 | - | 28 | 71 | - | [11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols from cited literature.

Catalyst Preparation: Mg-Al Spinel from Hydrotalcite[5]

-

Synthesis of Hydrotalcite Precursor: A solution containing Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O is prepared. A separate solution of NaOH and Na₂CO₃ is also prepared. The nitrate (B79036) solution is added dropwise to the carbonate solution under vigorous stirring at a constant pH. The resulting precipitate is aged, filtered, washed with deionized water until neutral pH, and dried.

-

Calcination: The dried hydrotalcite precursor is calcined in a furnace at a specified temperature (e.g., 550 °C) for several hours to obtain the Mg-Al mixed oxide (spinel).

-

Characterization: The catalyst is characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, Brunauer–Emmett–Teller (BET) analysis for surface area, and temperature-programmed desorption (TPD) of CO₂ and NH₃ to determine basic and acidic site densities, respectively.[5][6]

Catalytic Reaction: Continuous Flow Fixed-Bed Reactor[1][5]

-

Reactor Setup: A fixed-bed reactor is loaded with a specific amount of the catalyst. The reactor is placed inside a furnace with temperature control.

-

Catalyst Activation/Pretreatment: The catalyst may be pretreated in situ, for example, by heating under a flow of an inert gas or a reducing gas like hydrogen.[6]

-

Reaction Execution: Ethanol is fed into the reactor using a high-performance liquid chromatography (HPLC) pump. The feed can be neat ethanol or an aqueous ethanol solution. An inert gas, such as nitrogen, is often used as a carrier gas. The reaction is carried out at a set temperature, pressure, and weight hourly space velocity (WHSV).[1][6]

-

Product Analysis: The reactor effluent is cooled and collected in a gas-liquid separator. The liquid products are analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) and often confirmed by gas chromatography-mass spectrometry (GC-MS). Gaseous products are analyzed using a separate GC with a thermal conductivity detector (TCD).

-

Data Calculation: Ethanol conversion and product selectivity are calculated based on the analysis of the feed and product streams.[5]

Visualizing the Process: Pathways and Workflows

Diagrams created using the DOT language provide clear visualizations of the complex processes involved in the synthesis of butanol from ethanol.

References

- 1. Renewable Butanol Production via Catalytic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. osti.gov [osti.gov]

- 5. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Efficient conversion of ethanol to 1-butanol and C5–C9 alcohols over calcium carbide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient conversion of ethanol to 1-butanol and C5–C9 alcohols over calcium carbide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

The Complex Interplay of Alcohol-Fuel Blends: A Technical Guide to the Solubility of Butanol and Ethanol in Gasoline and Diesel

For Immediate Release

[City, State] – As the quest for renewable and cleaner-burning fuels intensifies, the integration of bio-derived alcohols such as butanol and ethanol (B145695) into conventional gasoline and diesel streams presents both significant opportunities and complex technical challenges. A comprehensive understanding of the solubility and phase stability of these blends is paramount for researchers, scientists, and fuel development professionals. This in-depth technical guide delineates the core principles governing the miscibility of butanol and ethanol in gasoline and diesel, with a focus on quantitative data, experimental methodologies, and the critical factors influencing blend stability.

The solubility of alcohols in hydrocarbon fuels is a delicate balance dictated by molecular interactions, temperature, and the presence of contaminants, most notably water. While both ethanol and butanol offer the potential to increase octane (B31449) ratings and reduce greenhouse gas emissions, their chemical and physical properties lead to distinct behaviors when blended with gasoline and diesel.

Butanol: A Promising Alternative with Enhanced Solubility

Butanol, with its longer hydrocarbon chain, exhibits more favorable miscibility with gasoline and diesel compared to ethanol.[1][2] It has a higher energy density and is less susceptible to phase separation induced by water contamination.[1][3] Synthetic grade butanol is highly soluble in diesel fuel at various ratios, from 5% to 20% by volume.[1] Studies have shown that butanol-diesel blends can remain stable without the need for additives, exhibiting no phase separation.[4] In gasoline, butanol also demonstrates good solubility and has the advantage of a lower vapor pressure compared to ethanol, which is beneficial for meeting evaporative emission standards.[5] Furthermore, butanol is less corrosive than ethanol and is more compatible with existing pipeline infrastructure.[3]

Ethanol: Challenges of Hydrophilicity and Phase Separation

Ethanol's strong affinity for water is a primary challenge in its use as a fuel blendstock.[6][7][8] This hygroscopic nature can lead to phase separation, where an ethanol-water layer settles at the bottom of storage tanks, resulting in a fuel layer with a reduced octane rating.[6][9] The stability of ethanol-diesel blends is particularly sensitive to temperature, water content, and the aromatic content of the diesel fuel.[1][10] For instance, lowering the aromatic content of diesel fuel reduces the solubility of ethanol.[11] In ethanol-gasoline blends, a drop in ambient temperature can also trigger phase separation, especially in the presence of water.[12][13]

The presence of even small amounts of water can significantly impact the stability of ethanol blends. For E10 gasoline, phase separation can occur with as little as 0.398% water content.[7] This underscores the critical need for stringent water control throughout the fuel distribution and storage infrastructure.

Quantitative Analysis of Alcohol-Fuel Blend Properties

The following tables summarize key quantitative data on the properties and stability of butanol and ethanol blends in gasoline and diesel.

| Fuel Blend Component | Property | Observation | Base Fuel | Reference |

| 5% (v/v) Bioethanol | Density | Slightly decreased | Gas Oil | [10] |

| 5% (v/v) Bioethanol | Kinematical Viscosity | Slightly decreased | Gas Oil | [10] |

| 5% (v/v) Bioethanol | Flash Point | Significantly decreased (from 75°C to 15°C) | Gas Oil | [10] |

| 5% (v/v) Bioethanol | Cetane Number | Decreased (from 54 to 50) | Gas Oil | [10] |

| 10% (v/v) Bioethanol | Density | Decreased from 0.8372 g/cm³ to meet specification | Gas Oil | [10] |

| 10% (v/v) Bioethanol | Viscosity (at 40°C) | Dropped from 2.60 mm²/s to 2.18 mm²/s | Gas Oil | [10] |

| 25% (v/v) Butanol | Lower Heating Value | Reduced by 6% | Diesel | [2] |

| 1-Butanol | Density & Viscosity | Increase linearly and exponentially with content | Gasoline | [14] |

| Blend | Water Content | Phase Separation Temperature | Notes | Reference |

| Up to 5% Anhydrous Ethanol in Diesel | - | Remains blended down to the cloud point of the diesel | Typical US No. 1 and No. 2 diesel | [15] |

| Ethanol-Diesel | Increasing | Stability drops | General observation | [10] |

| Butanol-Gasoline | - | Water separates in solid form at negative temperatures | Determined as crystallization temperature | [14] |

| Ethanol-Gasoline | 6200 ppm | Haze appears when cooled by 10°C from 0°C | E10 blend | [16] |

Experimental Protocols for Assessing Blend Stability

A standardized approach to evaluating the solubility and stability of alcohol-fuel blends is crucial for ensuring fuel quality and performance. The following outlines a typical experimental workflow.

Key Experimental Methodologies:

-

Visual Observation for Phase Separation: This is a fundamental and widely used method. The blend is stored in a clear, sealed container and visually inspected over a period of time at controlled temperatures for any signs of phase separation, haze, or sediment formation.[17]

-

Determination of Haze Point and Phase Separation Temperature (ASTM D6422): This standard test method involves cooling a fuel sample at a controlled rate and observing the temperatures at which a haze first appears (haze point) and at which distinct layers form (phase separation temperature).[16] This provides critical data on the cold-weather performance of the blend.

-

Water Tolerance Test: This experiment involves titrating a known volume of the alcohol-fuel blend with water until phase separation occurs. The amount of water added before separation is a measure of the blend's water tolerance. This is often conducted at various temperatures to create a phase diagram.

-

Gas Chromatography (ASTM D5501): This method is used to accurately determine the percentage of ethanol and other components in a fuel blend, which is essential for verifying blend ratios and assessing the composition of separated phases.[18]

Signaling Pathways and Logical Relationships

The stability of alcohol-fuel blends is governed by a complex interplay of factors. The following diagram illustrates these relationships.

Caption: Factors influencing the stability of alcohol-fuel blends.

Experimental Workflow for Stability Assessment

The logical progression of experiments to determine the stability of a new alcohol-fuel blend is depicted below.

Caption: A typical experimental workflow for assessing alcohol-fuel blend stability.

The Role of Co-solvents and Additives

To overcome the inherent stability issues of ethanol-diesel blends, co-solvents and additives are often employed.[15] Biodiesel, for instance, can act as a co-solvent to improve the stability of ethanol-diesel blends.[10] N-butanol has also been investigated as a co-solvent to enhance the stability of ethanol/Jatropha biodiesel blends.[17] Additive packages are designed to not only improve blend stability but also to address other fuel properties such as cetane number and lubricity.[15]

Conclusion

The successful integration of butanol and ethanol into the transportation fuel pool hinges on a thorough understanding and management of their solubility characteristics. Butanol demonstrates clear advantages in terms of its miscibility with both gasoline and diesel and its lower susceptibility to water-induced phase separation. While ethanol presents greater challenges due to its hydrophilic nature, the use of co-solvents and additives can mitigate these issues. Rigorous experimental evaluation, following standardized protocols, is essential to ensure the stability and performance of all alcohol-fuel blends, thereby paving the way for a more sustainable and diverse energy future.

References

- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 2. mdpi.com [mdpi.com]

- 3. Butanol fuel - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. shop.bellperformance.com [shop.bellperformance.com]

- 7. The Challenges Associated with Ethanol Blended Fuels – Biobor Fuel Additives [biobor.com]

- 8. quora.com [quora.com]

- 9. countywidepetroleum.com [countywidepetroleum.com]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. afdc.energy.gov [afdc.energy.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ethanol-Diesel Blends [dieselnet.com]

- 16. scispace.com [scispace.com]

- 17. tandfonline.com [tandfonline.com]

- 18. store.astm.org [store.astm.org]

The Interplay of Butanol-Ethanol Blends and Lipid Bilayer Fluidity: A Technical Guide for Researchers

For Immediate Release